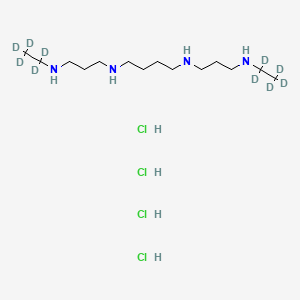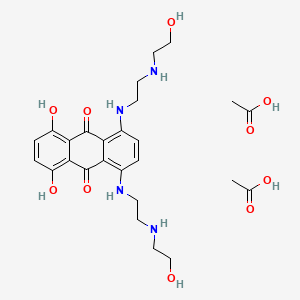
GalNAc|A(1-4)GlcNAc-|A-pNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound GalNAc|A(1-4)GlcNAc-|A-pNP is a biochemical reagent used in various scientific research applications. It is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc), linked through a β(1-4) glycosidic bond, and conjugated to para-nitrophenyl (pNP). This compound is often used in studies involving glycosylation and carbohydrate chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-4)GlcNAc-|A-pNP typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of GalNAc and GlcNAc are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected GalNAc is glycosylated with GlcNAc using a glycosyl donor and acceptor under the presence of a catalyst.
Deprotection: The protecting groups are removed to yield the desired disaccharide.
Conjugation to pNP: The disaccharide is then conjugated to para-nitrophenyl (pNP) through a glycosidic bond.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to maximize yield and purity .
化学反応の分析
Types of Reactions
GalNAc|A(1-4)GlcNAc-|A-pNP: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-galactosidases, leading to the cleavage of the glycosidic bond.
Oxidation and Reduction: Involving the nitrophenyl group, which can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-galactosidases at optimal pH and temperature conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces GalNAc and GlcNAc.
Oxidation: Produces oxidized derivatives of pNP.
Reduction: Produces amino derivatives of pNP.
科学的研究の応用
GalNAc|A(1-4)GlcNAc-|A-pNP: is widely used in scientific research, including:
作用機序
The mechanism of action of GalNAc|A(1-4)GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound acts as a substrate for β-galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing GalNAc and GlcNAc. These monosaccharides can then participate in various biochemical pathways, influencing cellular processes such as glycosylation and signal transduction .
類似化合物との比較
GalNAc|A(1-4)GlcNAc-|A-pNP: can be compared with other similar compounds, such as:
GlcNAcβ(1-3)GalNAc-α-pNP: Differing in the glycosidic linkage, which affects its enzymatic hydrolysis and biological activity.
Neu5Ac-ɑ(2-3)Gal-β(1-4)GlcNAc-β-pNP: Containing sialic acid, which adds complexity to its structure and function.
These comparisons highlight the uniqueness of This compound in terms of its specific glycosidic linkage and its applications in glycosylation studies .
特性
分子式 |
C22H31N3O13 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChIキー |
HWBFEVWOQMUQIE-BFKOZBEUSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


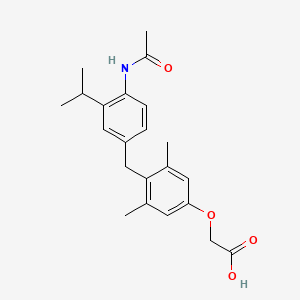
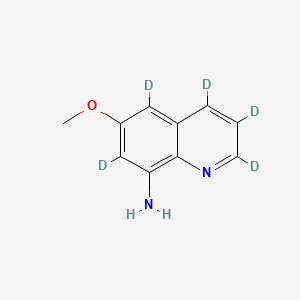
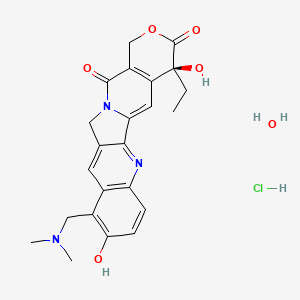
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)


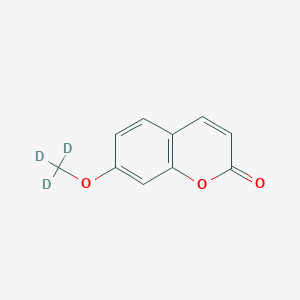
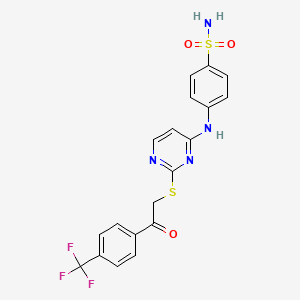
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

